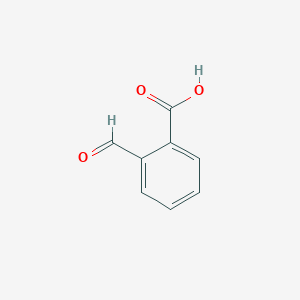

2-Carboxybenzaldehyde

概要

説明

フタラアルデヒド酸は、2-カルボキシベンザルデヒドまたは2-ホルミル安息香酸としても知られており、分子式C8H6O3を持つ有機化合物です。これはフタル酸の誘導体であり、ベンゼン環にアルデヒド基とカルボン酸基の両方が存在することを特徴としています。この化合物は、その独特の反応性とさまざまな分野での応用から、有機化学において重要な関心を集めています。

2. 製法

フタラアルデヒド酸は、いくつかの方法で合成できます。

ハロゲン化前駆体の加水分解: 一般的な方法の1つは、2-ブロモ-または2-クロロフタリドの加水分解です。

ナフタレンの酸化: もう1つの方法は、アルカリ性媒体中での過マンガン酸カリウムを用いたナフタレンの酸化です。

ナフタレンのオゾン分解: この方法は、ナフタレンのオゾン分解に続いて加水分解を行い、フタラアルデヒド酸を生成します.

工業生産方法では、しばしば類似の合成経路が使用されますが、より高い収率と純度のために最適化されています。

準備方法

Phthalaldehydic acid can be synthesized through several methods:

Hydrolysis of Halogenated Precursors: One common method involves the hydrolysis of 2-bromo- or 2-chlorophthalide.

Oxidation of Naphthalene: Another method involves the oxidation of naphthalene using potassium permanganate in an alkaline medium.

Ozonization of Naphthalene: This method involves the ozonization of naphthalene followed by hydrolysis to produce phthalaldehydic acid.

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

化学反応の分析

フタラアルデヒド酸は、アルデヒド基とカルボン酸基の両方が存在するため、さまざまな化学反応を起こします。

酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、フタル酸に酸化できます.

還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、2-ヒドロキシメチル安息香酸に還元できます.

これらの反応から生成される主な生成物には、フタル酸、2-ヒドロキシメチル安息香酸、さまざまなエステルおよびアミドが含まれます。

4. 科学研究への応用

フタラアルデヒド酸は、科学研究においていくつかの応用があります。

科学的研究の応用

Organic Synthesis

2-Carboxybenzaldehyde serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of isoindolinones and related compounds through various chemical reactions:

- Isoindolinone Synthesis : When reacted with primary amines under specific conditions, this compound can yield N-substituted isoindolinones. This reaction can be facilitated by the presence of platinum nanowires and low hydrogen pressure, resulting in high yields .

- Three-Component Reactions : It participates in multicomponent reactions such as the Ugi reaction, which allows for the synthesis of complex heterocyclic compounds . Another notable reaction involves the Strecker synthesis, producing N-substituted isoindolinone-1-carbonitriles when combined with primary amines and potassium cyanide in an acidic medium .

Coordination Chemistry

Recent studies have highlighted the formation of coordination polymers using this compound. For example:

- Calcium Coordination Polymer : A Ca(II) coordination polymer synthesized from this compound exhibits significant catalytic activity in the oxidation of benzyl alcohol. The polymer's structure was confirmed through various analytical techniques, and it demonstrated a benzyl alcohol conversion rate of 90.4% under optimal conditions .

Bioremediation

This compound has been identified as a metabolite in the biodegradation processes involving certain bacterial strains. This compound can be utilized to enhance bioremediation strategies for contaminated environments:

- Microbial Transformation : Specific bacteria, such as Pasteurella sp. IFA (B-2) and Mycobacterium sp., have shown the ability to degrade polycyclic aromatic hydrocarbons (PAHs) into less harmful substances, with this compound being one of the metabolites produced during this process .

Medicinal Chemistry

The compound also plays a role in medicinal chemistry:

- Synthesis of Pharmaceuticals : Key pharmaceutical compounds such as quinisocaine (a local anesthetic) and azelastine (an antihistamine) are synthesized starting from this compound. These derivatives demonstrate significant biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

作用機序

フタラアルデヒド酸の作用機序には、アルデヒド基とカルボン酸基の存在による求核剤との反応が含まれます。アルデヒド基は第一アミンとシッフ塩基を形成できますが、カルボン酸基はエステルとアミドを形成できます。 これらの反応は、アルデヒド基の求電子性を高めるカルボン酸基の電子求引性によって促進されます .

類似化合物との比較

フタラアルデヒド酸は、フタル酸などの、アルデヒド基とカルボン酸基を持つ他のベンゼン誘導体と類似しています。

フタル酸: フタラアルデヒド酸とは異なり、フタル酸は2つのカルボン酸基を持ち、アルデヒド基はありません.

2-ホルミル安息香酸: この化合物は、基本的にフタラアルデヒド酸と同じであり、多くの場合、交換可能に使用されます.

3-ヒドロキシフタリド: この化合物は、アルデヒド基の代わりにヒドロキシル基を持っており、反応性と用途が異なります.

フタラアルデヒド酸は、ベンゼン環に両方の官能基が存在することが特徴であり、幅広い化学反応と用途を可能にしています。

生物活性

2-Carboxybenzaldehyde, also known as 2-formylbenzoic acid, is an aromatic aldehyde with significant biological properties. Its structure, characterized by a carboxylic acid and an aldehyde functional group on a benzene ring, allows it to interact with various biological systems. This article reviews the biological activities of this compound, focusing on its anticancer, antibacterial, and bioremediation potential.

- Molecular Formula : C₈H₆O₃

- CAS Number : 119-67-5

- SMILES : OC(=O)c1ccccc1C=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, complexes formed with transition metals such as Ni(II) and Cu(II) have been synthesized and tested for their biological activity.

Key Findings:

- Synthesis of Complexes : The thiosemicarbazone derivatives of this compound were synthesized and characterized. These complexes exhibited notable antiproliferative activity against various cancer cell lines, including leukemia cells (U937) .

- Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, these compounds may inhibit ribonucleotide reductase, a critical enzyme in DNA synthesis .

Table 1: Antiproliferative Activity of Metal Complexes of this compound

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Ni(II) Complex | U937 | 15.3 |

| Cu(II) Complex | U937 | 18.7 |

| Free Ligand | U937 | 25.0 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies indicate that both the free ligand and its metal complexes exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria.

Key Findings:

- Efficacy Against Bacteria : The synthesized metal complexes showed enhanced antibacterial activity compared to the free ligand. For instance, the Cu(II) complex demonstrated superior inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Ni(II) Complex | Staphylococcus aureus | 15 |

| Cu(II) Complex | Escherichia coli | 18 |

| Free Ligand | Bacillus subtilis | 12 |

Bioremediation Potential

This compound has been identified as a metabolite in the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs). Its role in bioremediation processes is significant due to its ability to be transformed by various microorganisms.

Key Findings:

- Microbial Transformation : Studies have shown that bacteria such as Mycobacterium sp. and Pasteurella sp. can utilize this compound as a carbon source, facilitating the degradation of more complex pollutants .

- Application in Environmental Cleanup : The compound's ability to enhance microbial growth in contaminated environments suggests its utility in bioremediation strategies aimed at detoxifying polluted soils and waters.

特性

IUPAC Name |

2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFCHNNOHNJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059490 | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-67-5 | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalaldehydic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalaldehydic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthalaldehydic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAEGSO7G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 2-Carboxybenzaldehyde in the human body?

A1: In humans, this compound is reduced to 2-hydroxymethylbenzoic acid. This reaction is primarily catalyzed by a specific enzyme belonging to the aldo-keto reductase (AKR) superfamily, identified as a homologue of rat aflatoxin B1-aldehyde reductase (rAFAR) and termed human AFAR (hAFAR). []

Q2: What is the role of this compound dehydrogenase in bacterial phenanthrene degradation?

A2: this compound dehydrogenase is a key enzyme in the phthalate pathway of phenanthrene degradation by several bacteria. This enzyme catalyzes the oxidation of this compound to o-phthalate, a crucial step in the breakdown of phenanthrene. This enzyme is inducible, meaning its production increases when the bacteria are exposed to phenanthrene. [, , , , ]

Q3: How does the presence of mercaptoethanol affect this compound reductase activity?

A3: Research suggests that sulfhydryl compounds, like mercaptoethanol, play a crucial role in maintaining the structural integrity and catalytic activity of this compound reductase. Purification of this enzyme in the absence of mercaptoethanol leads to a loss of its ability to form 2-hydroxymethylbenzoic acid, but this activity can be restored by adding sulfhydryl compounds or bovine serum albumin. []

Q4: What is unique about the structure of rat liver AKR7A1 compared to other aldo-keto reductase superfamily members?

A4: Unlike other members of the aldo-keto reductase superfamily that have been crystallized, rat liver AKR7A1 (an enzyme that acts on this compound) exists as a dimer in its crystallized form. Furthermore, its substrate-binding pocket contains distinctive charged amino acids (Arg-231 and Arg-327), contributing to its specificity for 4-carbon acid-aldehydes like this compound. []

Q5: Are there different types of AFAR enzymes?

A5: Yes, research indicates the existence of at least two AFAR subunits in rats, rAFAR1 and rAFAR2, which can form both homodimers and heterodimers. These isoenzymes exhibit distinct substrate preferences and subcellular localizations, suggesting different roles in cellular processes. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H6O3, and its molecular weight is 150.13 g/mol.

Q7: Has this compound been used in the synthesis of metal-organic frameworks (MOFs)?

A7: Yes, a Schiff base derived from this compound and 4-aminobenzoic acid was successfully used in the preparation of a new cadmium-based metal-organic framework (Cd-MOF) using a sonochemical synthesis method. []

Q8: Can this compound be used as a starting material in organic synthesis?

A8: Yes, this compound is a versatile building block in organic synthesis. It has been employed in various reactions, including the Baylis-Hillman reaction, to synthesize valuable compounds like 3-alkylidene-3H-isobenzofuranones. []

Q9: What is the role of aniline in the synthesis of isobenzofuranone derivatives from this compound?

A9: Aniline can act as a promoter in the synthesis of isobenzofuranone derivatives. In reactions involving this compound and substituted acetophenones, aniline facilitates the formation of isobenzofuranones under mild conditions, offering a convenient and high-yielding synthetic route. []

Q10: What type of catalyst has shown high efficiency in the synthesis of N-substituted pyrrolidones from levulinic acid and this compound?

A10: Porous TiO2 nanosheets-supported Pt nanoparticles (Pt/P-TiO2) have demonstrated remarkable catalytic activity in the reductive amination of levulinic acid and this compound to produce various N-substituted pyrrolidones at room temperature and atmospheric hydrogen pressure. []

Q11: What analytical techniques are commonly employed to identify and quantify this compound and its metabolites?

A11: Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze this compound and its metabolites in various matrices. This technique is particularly useful for identifying and quantifying the products of this compound biodegradation. [, ]

Q12: Can electrochemical methods be used to determine palladium using this compound thiosemicarbazone?

A12: Yes, the decrease in the reduction peak of this compound thiosemicarbazone, observed through techniques like differential pulse polarography (DPP), can be used to determine palladium levels. This method offers high sensitivity and has been successfully applied for analyzing palladium content in catalysts. []

Q13: What is the environmental fate of o-phthalic acid, a key metabolite of the this compound pathway?

A13: While some bacteria completely degrade phenanthrene through the o-phthalate pathway, certain species, such as Pseudomonas sp. strain PP2, excrete o-phthalic acid as a dead-end product. This highlights the potential environmental accumulation of this metabolite. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。